molecular formula C69H6O12 B8147232 CID 163335647

CID 163335647

Cat. No.: B8147232
M. Wt: 1026.8 g/mol
InChI Key: HSSCOAVJOCHLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 163335647 is a unique compound registered in PubChem, a comprehensive chemical database managed by the National Institutes of Health (NIH). For instance, highlights the use of GC-MS and mass spectrometry to characterize compounds, suggesting that similar analytical methods would apply to this compound . The exact mass and collision cross-section (CCS) data, as referenced in , are critical for its identification and differentiation from analogs .

Properties

InChI

InChI=1S/C69H6O12/c70-55(71)67(56(72)73)61-45-19-8-2-1-3-10-5(8)14-25-21(10)43-23-12(3)13-4(1)11-6-9(2)20(19)46-30-15(6)26-22(11)44-24(13)36-35(23)53-41-33-18-7-16-27(51(61)37(29(14)45)39-31(16)47(33)63(49(25)39)65(43,53)68(63,57(74)75)58(76)77)28-17(7)32-40(38(30)52(28)62(46,61)67)50(26)64-48(32)34(18)42(41)54(36)66(44,64)69(64,59(78)79)60(80)81/h(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSCOAVJOCHLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C4=C5C6=C1C7=C8C2=C9C1=C3C2=C4C3=C4C5=C5C6=C6C7=C7C%10=C8C8=C9C9=C1C1=C2C2%11C3(C2(C(=O)O)C(=O)O)C2=C4C3=C5C45C6(C7=C6C7=C4C3=C3C2=C2C%11=C1C1=C9C49C8(C%10=C6C6=C7C3=C2C1=C64)C9(C(=O)O)C(=O)O)C5(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H6O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 163335647, comparisons are drawn with structurally or functionally related compounds. The following table summarizes key parameters for hypothetical analogs based on methodologies from the evidence:

Parameter This compound Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546) Betulin (CID 72326)
Molecular Formula Not explicitly provided C₂₆H₄₅NO₆S C₃₈H₅₈O₈ C₃₀H₅₀O₂
Molecular Weight (g/mol) Not available 515.7 642.9 442.7
Functional Groups Inferred from class Sulfonic acid, hydroxyl, amide Lactone, hydroxyl, ether Hydroxyl, triterpenoid
Biological Role Unspecified Bile acid, lipid digestion Cytotoxin, algal metabolite Antiviral, anti-inflammatory
Analytical Methods GC-MS, LC-ESI-MS LC-MS, NMR NMR, HRMS TLC, HPLC

Structural Similarities and Differences

  • Backbone Complexity: Unlike taurocholic acid (a bile acid derivative with a steroid backbone), this compound may belong to a distinct class, such as terpenoids or alkaloids, based on its hypothetical fragmentation patterns in mass spectrometry (see for CID-based structural analysis) .
  • Functional Group Diversity: Oscillatoxin D (CID 101283546) contains lactone rings, while betulin (CID 72326) is a triterpenoid with hydroxyl groups. This compound’s functional groups would determine its reactivity and solubility, akin to ’s emphasis on structural comparisons for safety assessments .

Pharmacological and Industrial Relevance

  • Therapeutic Potential: If this compound shares structural motifs with betulin (CID 72326), it might exhibit antiviral or anti-inflammatory properties . However, its exact pharmacological profile remains uncharacterized.
  • Analytical Challenges : As with oscillatoxin derivatives (), this compound’s detection in environmental or biological samples would require advanced techniques like high-resolution mass spectrometry (HRMS) or collision-induced dissociation (CID) .

Q & A

Q. How to validate computational models predicting this compound's biochemical behavior?

  • Methodological Answer : Compare in silico predictions (docking scores, QSAR models) with empirical data (e.g., IC50 values). Use k-fold cross-validation to assess model robustness. Publish open-access datasets and code repositories to enable peer validation .

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